2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Brand Name: Vulcanchem
CAS No.: 197968-46-0
VCID: VC21132349
InChI: InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2
SMILES: C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO
Molecular Formula: C9H6F3IN2O
Molecular Weight: 342.06 g/mol

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

CAS No.: 197968-46-0

Cat. No.: VC21132349

Molecular Formula: C9H6F3IN2O

Molecular Weight: 342.06 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol - 197968-46-0

Specification

CAS No. 197968-46-0
Molecular Formula C9H6F3IN2O
Molecular Weight 342.06 g/mol
IUPAC Name [2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
Standard InChI InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2
Standard InChI Key RRDFFESOQHBLLK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO
Canonical SMILES C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO

Introduction

Chemical Structure and Identification

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol contains several key functional groups that define its chemical behavior and applications. The compound features a benzene ring with a hydroxymethyl group (benzyl alcohol), an iodine atom at position 2, and a trifluoromethyl diazirine group at position 4.

Chemical Identifiers

The following table presents the key chemical identifiers for 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol:

IdentifierValue
CAS Number197968-46-0
Molecular FormulaC9H6F3IN2O
Molecular Weight342.06 g/mol
Exact Mass341.947692 g/mol
IUPAC Name[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
InChIInChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2
InChIKeyRRDFFESOQHBLLK-UHFFFAOYSA-N
SMILESOCc1ccc(C2(N=N2)C(F)(F)F)cc1I

The compound's structural complexity is evident from its chemical formula and identifiers, which highlight the presence of multiple functional groups within a relatively small molecule .

Structural Features and Properties

The structure of 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol comprises several key functional groups that contribute to its unique chemical and physical properties.

Key Structural Components

The molecule contains four main structural elements:

  • A benzene ring as the core structure

  • A hydroxymethyl group (benzyl alcohol functionality)

  • An iodine atom at position 2 of the benzene ring

  • A trifluoromethyl diazirine group at position 4 of the benzene ring

The diazirine moiety is particularly significant as it contains a three-membered ring with two nitrogen atoms (N=N) and one carbon atom, with the carbon also bearing a trifluoromethyl (CF3) group . This distinctive structural arrangement contributes significantly to the compound's photoreactive properties.

Physical Properties

While specific physical property data for 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol is limited in the literature, some properties can be inferred based on its structure and related compounds:

PropertyCharacteristicNotes
Physical StateSolid at room temperatureBased on structural complexity
SolubilityLimited water solubilityDue to aromatic and fluorinated groups
Storage TemperatureRecommended at +4°CSimilar to related compounds

The presence of the hydroxyl group provides some hydrogen bonding capability, potentially increasing solubility in polar protic solvents, while the trifluoromethyl group contributes to lipophilicity.

Synthesis and Preparation

The synthesis of 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol is complex and typically involves multiple steps to incorporate the various functional groups.

Applications in Research and Development

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol has several significant applications in scientific research due to its unique structural features.

Photoaffinity Labeling

The diazirine functional group makes this compound particularly valuable for photoaffinity labeling studies. Upon exposure to UV light, the diazirine moiety generates highly reactive carbene species that can form covalent bonds with nearby molecules. This property is useful in:

  • Protein-ligand interaction studies

  • Identification of binding sites in biological molecules

  • Structural mapping of complex biomolecules

Medicinal Chemistry Applications

In drug discovery and development, 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol serves as:

  • A pharmaceutical intermediate for developing novel compounds

  • A chemical probe for target identification

  • A tool for studying drug-receptor interactions

Synthetic Utility

The iodine substituent makes this compound valuable as a synthetic intermediate for:

  • Cross-coupling reactions (such as Suzuki or Sonogashira reactions)

  • Introduction of various functional groups

  • Development of more complex chemical structures

The presence of both the benzyl alcohol group and the iodine atom provides multiple sites for further chemical modifications, enhancing the compound's utility in organic synthesis.

Comparative Analysis with Related Compounds

Understanding the properties of 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol in relation to structurally similar compounds provides valuable context.

Comparison with 4-(Trifluoromethyl)benzyl alcohol

4-(Trifluoromethyl)benzyl alcohol (CAS: 349-95-1) is a simpler analog that lacks both the iodine substituent and the diazirine moiety:

Property4-(Trifluoromethyl)benzyl alcohol2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
Molecular FormulaC8H7F3OC9H6F3IN2O
Molecular Weight176.14 g/mol342.06 g/mol
Melting Point18-20°CNot specified in literature
Boiling Point78-80°C (4 mmHg)Not specified in literature
Density1.288Not specified in literature
PhotoreactivityLow (no diazirine group)High (contains diazirine group)
ApplicationsGeneral organic synthesisPhotoaffinity labeling, medicinal chemistry

The addition of both the iodine atom and diazirine group in 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol significantly alters its chemical behavior and applications compared to the simpler analog .

Comparison with 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Benzoate

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl benzoate (CAS: 1391053-01-2) is an ester derivative of the target compound:

Property2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Benzoate
Molecular FormulaC9H6F3IN2OC16H10F3IN2O2
Molecular Weight342.06 g/mol446.16 g/mol
Functional GroupAlcoholBenzoate ester
Storage TemperatureRecommended at +4°CRecommended at +4°C
ShippingNot specifiedRoom temperature

The esterification of the alcohol to form the benzoate derivative likely affects solubility, reactivity, and possibly the photochemical properties of the compound. The benzoate ester would typically exhibit lower polarity and different reactivity compared to the alcohol derivative .

Research Opportunities and Future Directions

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol presents several opportunities for further research and development:

Structure-Activity Relationship Studies

The unique combination of functional groups in this compound provides a foundation for structure-activity relationship studies, particularly in the context of photoaffinity labeling. Modifications to various positions of the molecule could yield derivatives with altered photoreactivity, selectivity, or other properties of interest.

Methodology Development

Development of improved synthetic routes to this and related diazirine compounds could facilitate their broader use in research applications. The complex nature of the molecule presents challenges and opportunities for synthetic chemists to develop more efficient preparation methods.

Expanded Applications

Exploration of this compound's applications beyond current uses could reveal new potential in areas such as:

  • Materials science (photosensitive materials)

  • Surface modification technologies

  • Advanced imaging techniques

  • Novel drug delivery systems

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